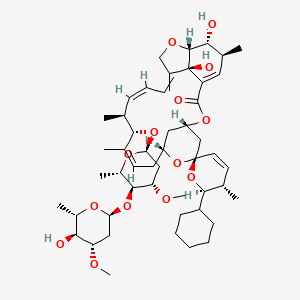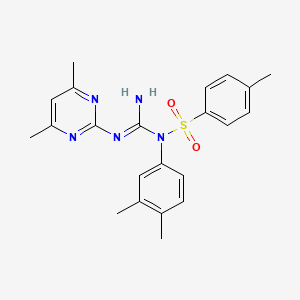
N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is related to a class of molecules that have been extensively studied for their various biological activities and chemical properties. The structure and function of such molecules can be significantly altered through synthetic modifications, which enable the exploration of their therapeutic potential and chemical behavior.
Synthesis Analysis
The synthesis of N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide and its analogs involves multiple steps, including amidation, sulfonylation, and potentially halogenation. These processes allow for the introduction of specific functional groups that significantly impact the molecule's activity and solubility (Siddiqui et al., 2008; Mun et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by extensive intra- and intermolecular hydrogen bonds. These interactions are crucial for the stability of the molecular conformation and can form various supramolecular architectures, such as dimeric units, chains of molecules, or even macrocyclic rings, depending on the specific substituents present in the molecule (Siddiqui et al., 2008).
Chemical Reactions and Properties
The compound's reactivity can be influenced by its sulfonamide and carbamoyl groups, which are involved in hydrogen bonding. These groups make the molecule amenable to further chemical modifications, allowing the synthesis of a wide range of derivatives with varied biological activities. The presence of dimethylpyrimidin and dimethylphenyl groups also contributes to the molecule's chemical properties, enabling interactions with various biological targets (Siddiqui et al., 2008).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystal structure, are closely related to their molecular structure. The extensive hydrogen bonding within and between molecules can lead to the formation of stable crystalline structures, which are essential for the determination of the molecule's physical characteristics and its behavior in different solvents (Siddiqui et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the compound's functional groups. The sulfonamide group, in particular, plays a crucial role in the molecule's interactions with biological targets, affecting its potential as a therapeutic agent. Modifications to the molecule's structure can lead to changes in its chemical behavior, enabling the exploration of new biological activities and chemical reactions (Siddiqui et al., 2008).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-14-6-10-20(11-7-14)30(28,29)27(19-9-8-15(2)16(3)12-19)21(23)26-22-24-17(4)13-18(5)25-22/h6-13H,1-5H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWGHAOECINOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)C)C)C(=NC3=NC(=CC(=N3)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)C)C)/C(=N/C3=NC(=CC(=N3)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)
![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)
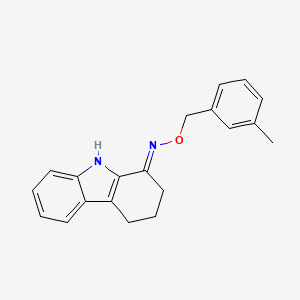

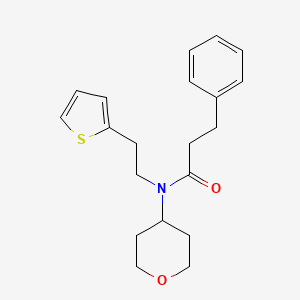

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)
![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)
![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)
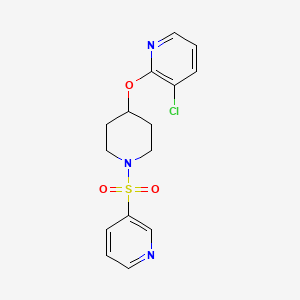
![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2496925.png)
